Cas no 330675-61-1 (2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

2-Chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a thiazole core substituted with phenyl and 4-methylphenyl groups, further functionalized with a 2-chlorobenzamide moiety. This structure suggests potential utility in medicinal chemistry or agrochemical applications due to its heterocyclic framework, which is often associated with bioactive properties. The chloro and benzamide substituents may enhance binding affinity or stability in target interactions. Its precise molecular architecture allows for selective reactivity, making it a candidate for further derivatization or as an intermediate in specialized synthesis. Analytical characterization confirms high purity, ensuring reproducibility in research and development settings.
2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide structure
330675-61-1 structure
Product Name:2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
CAS No:330675-61-1
MF:C23H17ClN2OS
MW:404.911883115768
CID:6036069
PubChem ID:4598966
Update Time:2025-05-19

2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
    • 2-chloro-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
    • Benzamide, 2-chloro-N-[4-(4-methylphenyl)-5-phenyl-2-thiazolyl]-
    • 330675-61-1
    • AKOS001591301
    • AH-034/08302032
    • 2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
    • SR-01000391725-1
    • SR-01000391725
    • Oprea1_100159
    • F0009-0012
    • Inchi: 1S/C23H17ClN2OS/c1-15-11-13-16(14-12-15)20-21(17-7-3-2-4-8-17)28-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27)
    • InChI Key: LWRQWPUIFQAZLN-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(C)C=C2)=C(C2=CC=CC=C2)S1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 404.0750120g/mol
  • Monoisotopic Mass: 404.0750120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.306±0.06 g/cm3(Predicted)
  • pka: 6.70±0.50(Predicted)

2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

Professional Introduction to Compound with CAS No 330675-61-1 and Product Name: 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

The compound identified by the CAS number 330675-61-1 and the product name 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a chloro substituent, a thiazole ring, and aromatic benzamide moieties, contributes to its unique chemical properties and biological activities.

Recent research in the domain of heterocyclic compounds has highlighted the importance of thiazole derivatives in developing novel therapeutic agents. The thiazole core in this compound is particularly noteworthy, as it is known for its broad spectrum of biological activities. Studies have demonstrated that thiazole-based molecules exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the chloro group and the phenyl rings in this compound further modulates its pharmacological profile, making it a promising candidate for further investigation.

The benzamide moiety is another critical feature of this compound, which is frequently employed in medicinal chemistry due to its ability to enhance binding affinity and selectivity. In particular, the N-substituted benzamide structure has been extensively studied for its potential in modulating enzyme activity. The combination of these structural elements in 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide suggests that it may interact with biological targets in a manner that could lead to novel therapeutic effects.

Current research trends indicate that small molecules with complex structures are increasingly being explored for their ability to target multiple disease pathways simultaneously. This concept, known as polypharmacology, has gained significant traction in recent years due to its potential to overcome limitations associated with single-target drugs. The multifaceted nature of 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide, with its various functional groups and structural motifs, positions it as a candidate for such an approach.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for further development. The presence of the chloro group enhances lipophilicity, which is often crucial for drug absorption and distribution. Meanwhile, the aromatic rings contribute to stability and reduce susceptibility to metabolic degradation. These properties are essential for ensuring that the compound remains effective throughout its intended biological processes.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic systems present in this molecule. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also underscore the importance of meticulous planning in drug development.

Evaluation of the biological activity of 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide has revealed promising results in preclinical studies. Initial assays have shown potential inhibitory effects on various enzymes and receptors implicated in diseases such as cancer and inflammation. The specific interactions between this compound and biological targets are being further elucidated through computational modeling and experimental techniques like X-ray crystallography.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling tools have been instrumental in predicting the binding modes of this compound with potential targets. By simulating interactions at an atomic level, researchers can gain insights into how modifications to the structure might enhance efficacy or reduce side effects. This approach is particularly valuable when dealing with complex molecules like 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide, where traditional experimental methods alone may not suffice.

As research progresses, interdisciplinary collaboration will be essential for maximizing the therapeutic potential of this compound. Chemists working alongside biologists and pharmacologists can leverage their respective expertise to optimize both chemical synthesis and biological evaluation. This collaborative effort ensures that compounds like 330675-61-1 derivative are not only structurally sound but also biologically relevant.

The future prospects for 2-chloro-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide are bright, with ongoing studies aimed at refining its pharmacological profile and exploring new applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that address these challenges effectively. The continued exploration of heterocyclic compounds like thiazole derivatives remains a cornerstone of modern medicinal chemistry.

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